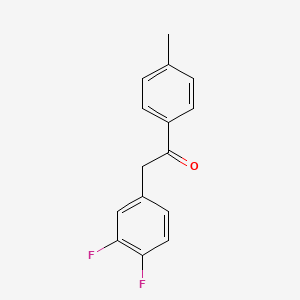

2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-difluorophenyl)-1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c1-10-2-5-12(6-3-10)15(18)9-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUPYTWOQQYKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone (CAS Number: 1504609-61-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone is a synthetic organic compound with potential applications in medicinal chemistry and drug development. Its chemical structure, featuring a difluorophenyl ring and a p-tolyl group linked by an ethanone bridge, suggests the possibility of diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential biological targets, and detailed hypothetical experimental protocols for its synthesis and evaluation. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from data on structurally similar molecules to provide a framework for future research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1504609-61-3 | [1][2][3] |

| Molecular Formula | C₁₅H₁₂F₂O | [1] |

| Molecular Weight | 246.25 g/mol | [1] |

| IUPAC Name | 2-(3,4-difluorophenyl)-1-(4-methylphenyl)ethanone | N/A |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F | N/A |

| Physical State | Solid (predicted) | N/A |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols (predicted) | N/A |

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, this compound is hypothesized to be an inhibitor of multidrug resistance (MDR) efflux pumps, specifically P-glycoprotein (P-gp) and the Staphylococcus aureus NorA efflux pump.

Inhibition of P-glycoprotein (P-gp)

P-glycoprotein is an ATP-binding cassette (ABC) transporter that is overexpressed in many cancer cells, leading to the efflux of chemotherapeutic agents and resulting in multidrug resistance.[4] Inhibition of P-gp can restore the efficacy of anticancer drugs. The diarylethanone scaffold is present in known P-gp inhibitors.

Inhibition of Staphylococcus aureus NorA Efflux Pump

The NorA efflux pump is a major contributor to antibiotic resistance in Staphylococcus aureus, a significant human pathogen.[5] By pumping out antibiotics, NorA reduces their intracellular concentration and effectiveness. Inhibitors of NorA can re-sensitize resistant strains of S. aureus to conventional antibiotics.

The potential dual-inhibitory action of this compound makes it an attractive candidate for further investigation as an adjuvant in cancer chemotherapy and antibacterial therapy.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis, purification, and biological evaluation of this compound. These protocols are based on established methods for similar compounds.

Synthesis and Purification

4.1.1. Synthesis via Friedel-Crafts Acylation

This method involves the acylation of toluene with 2-(3,4-difluorophenyl)acetyl chloride in the presence of a Lewis acid catalyst.

Materials:

-

Toluene

-

2-(3,4-Difluorophenyl)acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Ice bath

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere at 0 °C, add 2-(3,4-difluorophenyl)acetyl chloride (1.0 equivalent) dropwise.

-

After the addition is complete, add toluene (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

4.1.2. Purification and Characterization

The purified compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons of the difluorophenyl and p-tolyl rings, the methyl protons of the tolyl group, and the methylene protons of the ethanone bridge. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (246.25 m/z for [M]⁺). |

| FT-IR | A characteristic absorption band for the carbonyl (C=O) stretching vibration. |

| Purity (HPLC) | >95% |

Biological Assays

4.2.1. P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from cells overexpressing P-gp.[6][7]

Materials:

-

P-gp overexpressing cell line (e.g., MCF7/ADR) and its parental sensitive cell line (e.g., MCF7)

-

Rhodamine 123

-

Verapamil (positive control inhibitor)

-

This compound (test compound)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed the P-gp overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with PBS.

-

Pre-incubate the cells with various concentrations of this compound or verapamil in serum-free medium for 30 minutes at 37 °C.

-

Add Rhodamine 123 to a final concentration of 5 µM and incubate for a further 90 minutes at 37 °C.[6]

-

Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[7]

-

Calculate the percent inhibition and determine the IC₅₀ value.

4.2.2. Staphylococcus aureus NorA Efflux Pump Inhibition Assay (Ethidium Bromide Efflux Assay)

This assay assesses the ability of a compound to inhibit the NorA-mediated efflux of the fluorescent intercalating agent ethidium bromide from a S. aureus strain that overexpresses the NorA pump.[8][9]

Materials:

-

S. aureus strain overexpressing NorA (e.g., SA-1199B) and its parent strain (e.g., SA-1199)

-

Ethidium bromide

-

Reserpine (positive control inhibitor)

-

This compound (test compound)

-

Tryptic Soy Broth (TSB)

-

Glucose

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Grow the S. aureus strains to the mid-logarithmic phase in TSB.

-

Harvest the cells by centrifugation, wash, and resuspend in PBS containing glucose.

-

Load the cells with ethidium bromide in the presence of reserpine to maximize loading by inhibiting efflux.

-

Wash the cells to remove extracellular ethidium bromide and reserpine.

-

Resuspend the cells in PBS with glucose and add various concentrations of this compound or reserpine.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~530 nm, emission ~600 nm). A decrease in the rate of fluorescence increase indicates inhibition of efflux.

-

Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation

The following tables present hypothetical quantitative data for this compound based on the expected outcomes of the experimental protocols described above.

Table 1: Hypothetical P-gp Inhibition Data

| Compound | IC₅₀ (µM) |

| This compound | 5.2 |

| Verapamil (Positive Control) | 2.5 |

Table 2: Hypothetical NorA Efflux Pump Inhibition Data

| Compound | IC₅₀ (µM) |

| This compound | 8.7 |

| Reserpine (Positive Control) | 15.4 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.

Caption: Proposed mechanism of P-gp inhibition.

Caption: Proposed mechanism of NorA efflux pump inhibition.

Caption: General experimental workflow for synthesis and evaluation.

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutic agents. The in-silico and extrapolated data suggest its potential as a dual inhibitor of P-glycoprotein and the S. aureus NorA efflux pump. The experimental protocols outlined in this guide provide a clear path for the synthesis and biological evaluation of this compound.

Future research should focus on:

-

Confirmation of Biological Activity: Performing the described biological assays to confirm the inhibitory activity against P-gp and NorA and to determine accurate IC₅₀ values.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the compound's ability to enhance the efficacy of chemotherapeutic drugs and antibiotics in animal models.

-

Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

The successful completion of these studies will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 1504609-61-3(this compound) | Kuujia.com [ko.kuujia.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 5. Optimized efflux assay for the NorA multidrug efflux pump in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone, a compound of interest in contemporary chemical research and pharmaceutical development. The following sections detail its fundamental molecular properties.

Molecular and Physical Properties

A comprehensive summary of the key quantitative data for this compound is presented below. This information is critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C15H12F2O | [1][2] |

| Molecular Weight | 246.2520 g/mol | [1][2] |

| Exact Mass | 246.08562133 g/mol | [3] |

| CAS Number | 1504609-61-3 | [1][2] |

Logical Relationship of Compound Properties

The following diagram illustrates the logical flow from the compound's nomenclature to its empirical and calculated molecular properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound would typically be cited from peer-reviewed literature. As this is a commercially available compound, standard analytical techniques are employed for quality control.

General Protocol for Purity and Identity Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are acquired to confirm the chemical structure.

-

Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃).

-

Chemical shifts, coupling constants, and integration values are compared against predicted values or reference spectra.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass.

-

Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) may be employed.

-

-

High-Performance Liquid Chromatography (HPLC):

-

HPLC is utilized to determine the purity of the compound.

-

A suitable column (e.g., C18) and mobile phase are selected to achieve optimal separation.

-

Detection is commonly performed using a UV detector at an appropriate wavelength.

-

Note: Specific instrumental parameters and detailed procedures would be dependent on the available instrumentation and the specific requirements of the analysis.

References

"2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone" physical and chemical properties

An In-depth Technical Guide to 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physical, chemical, and spectroscopic properties of this compound. It includes a plausible synthetic route with a detailed experimental protocol, designed to serve as a valuable resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Physical Properties

This compound, also known as a deoxybenzoin derivative, is a ketone featuring a difluorinated phenyl ring and a tolyl group. The presence of the difluorophenyl moiety is a common structural feature in medicinal chemistry, suggesting its potential as an intermediate or building block in the synthesis of pharmacologically active compounds.

| Property | Data | Citation |

| IUPAC Name | 2-(3,4-Difluorophenyl)-1-(4-methylphenyl)ethanone | |

| Synonyms | This compound | |

| CAS Number | 1504609-61-3 | [1][2] |

| Molecular Formula | C₁₅H₁₂F₂O | [2] |

| Molecular Weight | 246.25 g/mol | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Proposed Synthesis and Experimental Protocol

While a specific documented synthesis for this exact compound is not widely published, a highly plausible and efficient method is the Friedel-Crafts acylation of toluene with 2-(3,4-difluorophenyl)acetyl chloride. This reaction is a classic and reliable method for forming aryl ketones.[3]

Synthetic Workflow

The proposed synthesis is a two-step process starting from commercially available 2-(3,4-difluorophenyl)acetic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard methods for Friedel-Crafts acylations.[3]

Step 1: Synthesis of 2-(3,4-Difluorophenyl)acetyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas scrubber), add 2-(3,4-difluorophenyl)acetic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours, monitoring the evolution of HCl and SO₂ gas.

-

Once the reaction is complete (gas evolution ceases), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 2-(3,4-difluorophenyl)acetyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

-

In a separate, dry, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to an excess of dry toluene, which serves as both the solvent and reactant.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Dissolve the crude 2-(3,4-difluorophenyl)acetyl chloride from Step 1 in a small amount of dry toluene.

-

Add the acyl chloride solution dropwise to the AlCl₃/toluene suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by carefully and slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) twice.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

Purification:

-

Purify the crude solid/oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to obtain the pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

No specific published spectra for this compound were identified. The following are predicted characteristics based on the molecular structure and data from analogous compounds.

| Technique | Predicted Characteristics |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl on the tolyl ring. δ ~7.3 ppm (d, 2H): Aromatic protons meta to the carbonyl on the tolyl ring. δ ~7.0-7.2 ppm (m, 3H): Aromatic protons on the difluorophenyl ring. δ ~4.2 ppm (s, 2H): Methylene protons (-CH₂-). δ ~2.4 ppm (s, 3H): Methyl protons (-CH₃) of the tolyl group. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ ~196-198 ppm: Carbonyl carbon (C=O). δ ~150 ppm (dd): C-F carbons on the difluorophenyl ring. δ ~115-145 ppm: Remaining aromatic carbons. δ ~45 ppm: Methylene carbon (-CH₂-). δ ~21 ppm: Methyl carbon (-CH₃). |

| ¹⁹F NMR (CDCl₃, 377 MHz) | Two distinct signals are expected in the typical aryl-fluoride region (-130 to -150 ppm), showing coupling to each other (ortho F-F coupling) and smaller couplings to adjacent aromatic protons. |

| IR Spectroscopy (KBr/ATR) | ~1685 cm⁻¹: Strong C=O (ketone) stretching vibration. ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching (methylene and methyl). ~1600 cm⁻¹: Aromatic C=C stretching. ~1100-1250 cm⁻¹: Strong C-F stretching vibrations. |

| Mass Spectrometry (EI) | m/z 246 (M⁺): Molecular ion peak. m/z 119: Fragment corresponding to the tolyl-carbonyl cation [CH₃C₆H₄CO]⁺. m/z 127: Fragment corresponding to the difluorobenzyl cation [F₂C₆H₃CH₂]⁺. m/z 91: Tropylium ion from the tolyl group [C₇H₇]⁺. |

Chemical Reactivity and Stability

-

Reactivity: The primary sites of reactivity are the ketone functional group and the aromatic rings.

-

Ketone: The carbonyl group can undergo nucleophilic addition reactions, reduction to a secondary alcohol (using agents like NaBH₄), or oxidation under harsh conditions. The adjacent methylene protons are acidic and can be deprotonated with a suitable base to form an enolate, which can then participate in various alkylation or condensation reactions.

-

Aromatic Rings: The tolyl ring is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the methyl group. The difluorophenyl ring is deactivated due to the electron-withdrawing nature of the fluorine atoms.

-

-

Stability and Storage: The compound is expected to be a stable solid or high-boiling liquid at room temperature. It should be stored in a cool, dry place, away from strong oxidizing agents and direct sunlight.

Potential Applications in Drug Development

The α-aryl ketone (deoxybenzoin) scaffold is a privileged structure in medicinal chemistry. Molecules containing this core are investigated for a wide range of biological activities. For instance, related structures have been explored as inhibitors of enzymes like catechol-O-methyltransferase (COMT), highlighting the potential for this class of compounds in neuropharmacology.[4] The inclusion of a difluorophenyl group often enhances metabolic stability and modulates pharmacokinetic properties such as membrane permeability and binding affinity, making this compound a compound of interest for further functionalization and screening in drug discovery programs.

References

- 1. 1504609-61-3(this compound) | Kuujia.com [ko.kuujia.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]

- 4. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone" IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone . The document details its nomenclature, chemical properties, a plausible experimental protocol for its synthesis, and a discussion of the potential, yet currently undocumented, biological activities based on related chemical structures. This molecule belongs to the diaryl ethanone class of compounds, which are of interest in medicinal chemistry and materials science.

The IUPAC name for this compound is This compound . Currently, there are no widely recognized synonyms for this specific chemical entity in common chemical literature or databases.

Chemical and Physical Properties

Detailed experimental data for this compound, such as melting point, boiling point, and solubility, are not extensively available in public scientific databases. However, its fundamental chemical properties have been calculated and are presented in the table below.

| Property | Value | Source |

| CAS Number | 1504609-61-3 | [1][2] |

| Molecular Formula | C₁₅H₁₂F₂O | [1] |

| Molecular Weight | 246.25 g/mol | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F | |

| InChI Key | N/A | |

| Appearance | Not documented | |

| Melting Point | Not documented | |

| Boiling Point | Not documented | |

| Solubility | Not documented |

Experimental Protocols

Reaction: Friedel-Crafts Acylation of Toluene with 3,4-Difluorophenylacetyl Chloride.

Objective: To synthesize this compound.

Reagents and Materials:

-

Toluene

-

3,4-Difluorophenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

-

Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath with continuous stirring.

-

Acyl Chloride Addition: Dissolve 3,4-difluorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

-

Toluene Addition: After the addition of the acyl chloride, add toluene (1.0 to 1.2 equivalents), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there are no published studies detailing the biological activity or the involvement in any signaling pathways of This compound .

However, the broader class of fluorinated diaryl compounds, including chalcones and other ethanone derivatives, has been the subject of significant research in drug discovery. The introduction of fluorine atoms into organic molecules can modulate their physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence their biological activity.[6]

Studies on structurally related fluorinated chalcones have demonstrated a range of biological activities, including:

-

Anticancer Properties: Some fluorinated chalcones have shown inhibitory effects on cancer cell lines.[7]

-

Anti-inflammatory Effects: Inhibition of enzymes like 5-lipoxygenase has been reported for certain fluorinated chalcones.[7]

-

Antimicrobial Activity: Various diaryl compounds have been investigated for their potential as antibacterial and antifungal agents.[8]

It is important to emphasize that these are general activities of related compound classes, and the specific biological profile of this compound remains to be determined through experimental investigation.

Conclusion

This compound is a defined chemical entity with a plausible synthetic route via Friedel-Crafts acylation. While its specific physicochemical and biological properties are not yet documented in publicly accessible literature, its structural similarity to other biologically active fluorinated diaryl compounds suggests it could be a candidate for investigation in various therapeutic areas. Further research is required to characterize this compound fully and to explore its potential applications in science and medicine.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 1504609-61-3 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. scribd.com [scribd.com]

- 6. Biological Utility of Fluorinated Compounds: from Materials Design to Molecular Imaging, Therapeutics and Environmental Remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone (CAS No. 1504609-61-3; Molecular Formula: C₁₅H₁₂F₂O). Due to the current unavailability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic characteristics based on its chemical structure. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in the acquisition and analysis of data for this and structurally similar compounds. This guide serves as a foundational resource for the characterization of this molecule in research and development settings.

Introduction

This compound is a diarylketone featuring a 3,4-difluorophenyl group and a p-tolyl group connected by an ethanone bridge. The presence of fluorine atoms and distinct aromatic moieties suggests unique spectroscopic features that are valuable for its identification and structural elucidation. This guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The provided experimental protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Predicted Spectroscopic Data

While experimental data for this compound is not currently available in the public domain, its spectroscopic characteristics can be predicted based on its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group, as well as the electron-donating effect of the methyl group on the p-tolyl ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.90 | Doublet | 2H | Aromatic protons ortho to the carbonyl group on the p-tolyl ring |

| ~ 7.30 | Doublet | 2H | Aromatic protons meta to the carbonyl group on the p-tolyl ring |

| ~ 7.10 - 7.25 | Multiplet | 3H | Aromatic protons on the 3,4-difluorophenyl ring |

| ~ 4.30 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 2.40 | Singlet | 3H | Methyl protons (-CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 196 | Carbonyl carbon (C=O) |

| ~ 150 (d, J ≈ 250 Hz) | C-F carbons on the difluorophenyl ring |

| ~ 144 | Quaternary carbon of the p-tolyl ring attached to the methyl group |

| ~ 134 | Quaternary carbon of the p-tolyl ring attached to the carbonyl group |

| ~ 129.5 | Aromatic CH carbons of the p-tolyl ring |

| ~ 128.5 | Aromatic CH carbons of the p-tolyl ring |

| ~ 117-125 | Aromatic CH carbons of the difluorophenyl ring |

| ~ 115 | Quaternary carbon of the difluorophenyl ring attached to the methylene group |

| ~ 45 | Methylene carbon (-CH₂-) |

| ~ 21.5 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group, aromatic rings, and C-F bonds.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2950 - 2850 | Weak | Aliphatic C-H stretching (CH₂ and CH₃) |

| ~ 1685 | Strong | C=O stretching of the ketone |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C stretching |

| ~ 1300 - 1100 | Strong | C-F stretching |

| ~ 820 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (246.25 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl group.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 246 | Moderate | [M]⁺ (Molecular ion) |

| 119 | High | [CH₃C₆H₄CO]⁺ (p-tolylcarbonyl cation) |

| 127 | Moderate | [F₂C₆H₃CH₂]⁺ (difluorobenzyl cation) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

For ESI, the sample is typically introduced via direct infusion or through a liquid chromatograph.

-

For EI, the sample is introduced into a vacuum where it is vaporized and bombarded with electrons.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure of the compound.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

An In-Depth Technical Guide to the Solubility of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone, a ketone derivative of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide synthesizes information on its physicochemical properties, predicts its solubility in a range of common organic solvents based on chemical principles, and provides a detailed experimental protocol for precise solubility determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its solubility behavior.

| Property | Value | Source |

| CAS Number | 1504609-61-3 | [1][2] |

| Molecular Formula | C15H12F2O | [2] |

| Molecular Weight | 246.25 g/mol | [2] |

| Appearance | Likely a solid at room temperature (based on similar structures) | Inferred |

| Polarity | Moderately polar due to the ketone and difluorophenyl groups | Inferred |

Predicted Solubility in Organic Solvents

The principle of "like dissolves like" governs the solubility of a compound in a given solvent. Based on the moderately polar nature of this compound, its predicted solubility in various organic solvents is summarized in Table 2. It is anticipated to exhibit good solubility in polar aprotic and moderately polar solvents, and lower solubility in nonpolar and highly polar protic solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High | Similar functional groups (ketone) and polarity. |

| Esters | Ethyl Acetate | High | Good balance of polarity for solvating the molecule.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | Ether oxygen can act as a hydrogen bond acceptor. |

| Alcohols | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but the nonpolar regions of the molecule may limit high solubility.[3] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | Good solvating power for moderately polar compounds. |

| Aromatic Hydrocarbons | Toluene, Xylene | Moderate | The p-tolyl and difluorophenyl groups provide aromatic character, favoring interaction with aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant polarity of the ketone and fluorine atoms will limit solubility in nonpolar solvents. |

| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | High | Highly polar aprotic solvents capable of solvating a wide range of compounds.[4] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent with excellent solvating capabilities.[5] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of solid compounds in organic solvents.

Gravimetric Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps

-

Constant temperature incubator or water bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pipettes

-

Evaporating dish or pre-weighed vial

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly and place it in a constant temperature incubator or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty dish or vial from the final weight.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of solvent used (L))

-

Workflow for Systematic Solubility Screening

The following diagram illustrates a logical workflow for conducting a systematic solubility screening of this compound across a range of organic solvents.

References

- 1. 1504609-61-3(this compound) | Kuujia.com [ko.kuujia.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 5. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

Unlocking the Potential of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone is a synthetic organic compound that holds considerable promise as a scaffold and intermediate in medicinal chemistry and materials science. Its structure, featuring a difluorophenyl ring and a p-tolyl group, suggests potential for diverse biological activities and makes it a compelling candidate for further investigation. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity to biological targets. This technical guide provides an in-depth overview of the potential research applications of this compound, drawing upon data from structurally similar compounds to illuminate its possible therapeutic and industrial value. While specific biological data for this exact molecule is limited in publicly available literature, the analysis of its analogues provides a strong foundation for future research directions.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its close analogues is presented below. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| This compound | C15H12F2O | 246.25 | 1504609-61-3 | Difluorophenyl and p-tolyl groups suggest potential for enzyme inhibition and antimicrobial activity.[1] |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | C8H5ClF2O | 190.57 | 51336-95-9 | A key intermediate for the synthesis of more complex molecules. |

| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | C9H7F3O | 188.15 | 394-59-2 | The trifluoromethyl group often enhances biological activity.[2] |

| 1-(p-tolyl)ethanone | C9H10O | 134.18 | 122-00-9 | A common building block in organic synthesis.[3] |

Potential Research Applications

Based on the biological activities observed in structurally related compounds, this compound is a promising candidate for investigation in several key research areas:

Antimicrobial Activity

Derivatives of pyrazoles containing a 3,4-difluorophenyl moiety have demonstrated significant antimicrobial properties. For instance, certain hydrazone derivatives have shown potent activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This suggests that the 3,4-difluorophenyl group is a valuable pharmacophore for the development of new antibacterial agents.

-

Potential Research Direction: Synthesize derivatives of this compound, such as hydrazones or pyrazoles, and screen them against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition

Fluorinated ketone structures are known to be effective inhibitors of various enzymes. For example, a trifluoroethanone derivative has been identified as a potent, slow-binding inhibitor of human acetylcholinesterase, an important target in Alzheimer's disease therapy.[5] Additionally, nitro-catechol derivatives of phenyl-ethanone have been successfully developed as inhibitors of catechol-O-methyltransferase (COMT), a target for Parkinson's disease.[6]

-

Potential Research Direction: Evaluate the inhibitory activity of this compound against a panel of clinically relevant enzymes, such as kinases, proteases, and cholinesterases.

Anticancer and Antimalarial Agents

Chalcone derivatives incorporating a difluorophenyl group have been synthesized and evaluated for their potential as antimalarial and anticancer agents.[7] The chalcone scaffold is a well-established pharmacophore in drug discovery, and the addition of fluorine atoms can significantly enhance its therapeutic properties.

-

Potential Research Direction: Use this compound as a precursor to synthesize novel chalcones and assess their cytotoxicity against various cancer cell lines and their activity against Plasmodium falciparum.

Modulators of Drug Efflux Pumps

A polysubstituted pyrrole containing both a 4-fluorophenyl and a p-tolyl group has been identified as a dual inhibitor of human P-glycoprotein (P-gp) and the Staphylococcus aureus NorA efflux pump.[8] Inhibition of these efflux pumps can reverse multidrug resistance in cancer cells and bacteria, respectively.

-

Potential Research Direction: Investigate the ability of this compound and its derivatives to inhibit key drug efflux pumps and to potentiate the activity of existing antibiotics and chemotherapeutic agents.

Quantitative Data from Analogues

The following table summarizes the biological activity of compounds structurally related to this compound. This data provides a valuable starting point for predicting the potential potency of this compound and its future derivatives.

| Compound Class | Biological Activity | Target | IC50 / MIC | Reference |

| Hydrazone derivative of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | Antibacterial | S. aureus, MRSA, B. subtilis, A. baumannii | 0.78 µg/mL (MIC) | [4] |

| 1-(3-tert-Butylphenyl)-2,2,2-trifluoroethanone | Acetylcholinesterase Inhibition | Human AChE | Ki = 5.15 nM | [5] |

| 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone derivative | COMT Inhibition | Rat peripheral COMT | 70% inhibition at 9h | [6] |

| 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole | P-gp Inhibition | Human P-gp | IC50 = 11.2 µM | [8] |

| Difluorophenyl pyrazole chalcone conjugate | Anti-inflammatory | Protein denaturation | 88.88% inhibition | [9] |

Experimental Protocols

Proposed Synthesis of this compound

Materials:

-

1,2-Difluorobenzene

-

p-Tolylacetyl chloride

-

Aluminum chloride (AlCl3)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add p-tolylacetyl chloride dropwise at 0 °C.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Add 1,2-difluorobenzene dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the methods used for evaluating pyrazole derivatives.[4]

Materials:

-

Test compound (this compound or its derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Logical Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel compound like this compound.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel chemical entities.

Hypothesized Mechanism of Enzyme Inhibition

The ketone moiety in this compound could potentially interact with the active site of an enzyme, such as a serine hydrolase, through the formation of a reversible covalent bond.

Caption: A potential mechanism of enzyme inhibition via nucleophilic attack on the carbonyl carbon of the inhibitor.

Conclusion

This compound represents a versatile and promising scaffold for the development of new therapeutic agents and functional materials. While direct biological data for this compound is not yet widely reported, the extensive research on its structural analogues strongly suggests a high potential for antimicrobial, enzyme inhibitory, and anticancer activities. This technical guide serves as a foundational resource for researchers interested in exploring the synthetic derivatization and biological evaluation of this intriguing molecule. The provided protocols and conceptual workflows offer a starting point for systematic investigation, which could lead to the discovery of novel lead compounds with significant therapeutic potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone and derivatives as potent and long-acting peripheral inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-1-(3,4-difluoro-phenyl)-ethanone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone Derivatives and Analogs as p38 MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a series of 2-(3,4-difluorophenyl)-1-(p-tolyl)ethanone derivatives and their analogs as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer.[1] The compounds discussed herein represent a promising class of therapeutic agents targeting this key signaling node.

Core Structure and Rationale for Development

The core scaffold, this compound, combines key structural features known to interact with the ATP-binding pocket of p38 MAPK. The 3,4-difluorophenyl moiety is a common substituent in kinase inhibitors, often forming crucial interactions within the enzyme's active site. The p-tolyl group provides a modifiable handle for tuning the compound's physicochemical properties and exploring structure-activity relationships (SAR). The ethanone linker offers a suitable distance and geometry for the two aromatic rings to adopt a conformation conducive to binding.

Synthesis of this compound Derivatives

The synthesis of the title compounds and their analogs can be achieved through a multi-step synthetic route. A general and adaptable synthetic protocol is outlined below.

Experimental Protocol: General Synthesis of 2-(Aryl)-1-(aryl)ethanone Derivatives

A common method for the synthesis of these diaryl ethanone derivatives is the Friedel-Crafts acylation or related coupling reactions. A representative procedure is as follows:

-

Preparation of the Arylacetic Acid: The appropriately substituted phenylacetic acid (e.g., 3,4-difluorophenylacetic acid) is either commercially available or can be synthesized from the corresponding benzyl halide via cyanation followed by hydrolysis.

-

Activation of the Carboxylic Acid: The arylacetic acid is converted to a more reactive species, such as an acid chloride or an activated ester. For example, the acid can be treated with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) to yield the corresponding acyl chloride.

-

Friedel-Crafts Acylation: The activated acyl species is then reacted with the desired substituted benzene (e.g., toluene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like DCM or 1,2-dichloroethane. The reaction is typically run at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature.

-

Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of ice-cold water or dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(aryl)-1-(aryl)ethanone derivative.

Biological Activity and Structure-Activity Relationship (SAR)

A series of 2,3,4-triaryl-1,2,4-oxadiazol-5-ones, which can be considered analogs of the diaryl ethanone core, have been synthesized and evaluated as p38 MAPK inhibitors.[2] The inhibitory activities of these compounds against p38α MAPK are summarized in the table below.

| Compound ID | R1 | R2 | R3 | IC50 (µM)[2] |

| 3a | H | H | 4-Pyridyl | > 10 |

| 3b | 4-F | H | 4-Pyridyl | 0.10 |

| 3c | 4-CF3 | H | 4-Pyridyl | 0.8 |

| 3d | H | H | Phenyl | > 10 |

| 3e | 4-F | H | Phenyl | 5.1 |

| 3f | 4-CF3 | H | Phenyl | > 10 |

| 3g | 4-F | 4-F | 4-Pyridyl | 0.3 |

| 3h | 4-F | 4-F | Phenyl | > 10 |

| 3i | H | H | 3-Pyridyl | > 10 |

| 3j | 4-F | H | 3-Pyridyl | 8.2 |

| 3k | 4-F | 4-F | 3-Pyridyl | > 10 |

| SB203580 | - | - | - | 0.3 |

Structure-Activity Relationship Summary:

-

The presence of a 4-fluorophenyl group at the R1 position is crucial for potent inhibitory activity (compare 3a and 3b ).[2]

-

A 4-pyridyl moiety at the R3 position is generally preferred for higher potency over a phenyl or 3-pyridyl group, likely due to a key hydrogen bond interaction with the hinge region of the kinase.[2]

-

The combination of a 4-fluorophenyl group at R1 and a 4-pyridyl group at R3 results in the most potent compounds in this series (3b and 3g ).[2]

-

Substitution on the second phenyl ring (R2) with a fluorine atom did not consistently improve activity.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for these compounds is the inhibition of the p38 MAPK enzyme. p38 MAPK is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines.[1]

p38 MAPK Signaling Pathway

The binding of a potent inhibitor, such as the this compound derivatives, to the ATP-binding site of p38α MAPK prevents the phosphorylation of its downstream substrates. This, in turn, blocks the subsequent inflammatory signaling cascade.

Experimental Workflow for Kinase Inhibition Assay

The following workflow outlines a typical in vitro kinase assay to determine the inhibitory potency of the synthesized compounds against p38α MAPK.

Detailed Experimental Protocol: p38α MAPK Inhibition Assay

-

Reagents and Materials:

-

Recombinant human p38α MAPK enzyme.

-

Kinase substrate (e.g., recombinant ATF2 protein).

-

Adenosine triphosphate (ATP).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

384-well microplates.

-

Plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO, and then further dilute in the assay buffer.

-

In a 384-well plate, add the kinase, substrate, and test compound solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Conclusion and Future Directions

The this compound scaffold and its analogs represent a promising starting point for the development of novel p38 MAPK inhibitors. The structure-activity relationship data indicates that specific substitutions on the aryl rings are critical for achieving high potency. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of modifications to the ethanone linker could also lead to improved binding affinity and selectivity. The detailed protocols and pathway information provided in this guide offer a solid foundation for researchers to advance the development of this important class of kinase inhibitors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone via Palladium-Catalyzed α-Arylation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the synthesis of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone , a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed α-arylation reaction, a powerful and versatile method for the formation of carbon-carbon bonds.

Introduction

The α-arylation of ketones is a cornerstone of modern organic synthesis, enabling the direct formation of a bond between an aromatic ring and the α-carbon of a carbonyl group. This transformation is frequently accomplished using palladium catalysts, often in combination with specialized phosphine or N-heterocyclic carbene (NHC) ligands, in a process commonly known as the Buchwald-Hartwig α-arylation. This reaction is prized for its functional group tolerance and broad substrate scope, making it a highly valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.

The target molecule, this compound, incorporates a difluorophenyl moiety, a common feature in bioactive compounds that can enhance metabolic stability and binding affinity. The following protocols and data are based on established methodologies for palladium-catalyzed α-arylation reactions.

Reaction Principle

The synthesis involves the coupling of 4'-methylacetophenone with a 3,4-difluorophenyl halide (e.g., 1-bromo-3,4-difluorobenzene or 1-chloro-3,4-difluorobenzene) in the presence of a palladium catalyst, a suitable ligand, and a base. The generally accepted catalytic cycle is illustrated below.

Data Presentation

The following table summarizes representative reaction conditions and outcomes for the palladium-catalyzed α-arylation to synthesize this compound, based on typical results for similar transformations.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ | Dioxane | 110 | 18 | 78 |

| 3 | Pd(OAc)₂ (1.5) | cataCXium® A (3) | Cs₂CO₃ | Toluene | 100 | 16 | 82 |

| 4 | [Pd(cinnamyl)Cl]₂ (1) | BippyPhos (2.5) | NaOtBu | THF | 80 | 24 | 75 |

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried prior to use. Reagents should be of high purity.

Materials:

-

4'-Methylacetophenone

-

1-Bromo-3,4-difluorobenzene (or 1-chloro-3,4-difluorobenzene)

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., RuPhos, XPhos, BippyPhos) or NHC precatalyst (e.g., cataCXium® A)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene, dioxane, or THF

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol 1: Using Pd(OAc)₂/RuPhos/NaOtBu in Toluene

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add 4'-methylacetophenone (1.2 mmol) and 1-bromo-3,4-difluorobenzene (1.0 mmol) followed by anhydrous toluene (5 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction with deionized water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

Below are diagrams illustrating the catalytic cycle and the experimental workflow.

Figure 1: Generalized catalytic cycle for the palladium-catalyzed α-arylation of ketones.

Figure 2: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of Diarylethanones

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of diarylethanones, a crucial structural motif in medicinal chemistry and materials science. The following sections outline four common and effective synthetic strategies: Friedel-Crafts Acylation, Suzuki-Miyaura Coupling, Sonogashira Coupling followed by Hydration, and Carbonylative Cross-Coupling. Each section includes a detailed experimental protocol for a representative reaction, a summary of quantitative data for various substrates, and a workflow diagram.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including diarylethanones. This reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 4-Methoxy-deoxybenzoin

Materials:

-

Anisole

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).

-

Add anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of anisole (1.0 equivalent) and phenylacetyl chloride (1.1 equivalents) in anhydrous DCM.

-

Add the solution of anisole and phenylacetyl chloride dropwise to the stirred AlCl₃ suspension at 0 °C over 30 minutes using an addition funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 2M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 2M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 4-methoxy-deoxybenzoin.

Data Presentation: Scope of the Friedel-Crafts Acylation

| Entry | Arene | Acyl Halide | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzene | Phenylacetyl chloride | AlCl₃ | CS₂ | 3 | RT | 85 |

| 2 | Toluene | Phenylacetyl chloride | AlCl₃ | DCM | 4 | RT | 82 (p-isomer) |

| 3 | Anisole | Phenylacetyl chloride | AlCl₃ | DCM | 3 | RT | 90 (p-isomer) |

| 4 | Benzene | 4-Methoxyphenylacetyl chloride | AlCl₃ | CS₂ | 3 | RT | 88 |

| 5 | Anisole | 4-Nitrophenylacetyl chloride | AlCl₃ | DCM | 5 | RT | 75 (p-isomer) |

Workflow Diagram: Friedel-Crafts Acylation

Caption: Workflow for Friedel-Crafts Acylation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of diarylethanones, an α-haloacetophenone can be coupled with an arylboronic acid.

Experimental Protocol: Synthesis of 4'-Phenylacetophenone

Materials:

-

4-Bromoacetophenone

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and hotplate

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk tube, add 4-bromoacetophenone (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

| Entry | α-Haloacetophenone | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 16 | 90 | 92 |

| 2 | 2-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 12 | 100 | 88 |

| 3 | 4-Chloroacetophenone | 4-Tolylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 24 | 110 | 75 |

| 4 | 4-Bromoacetophenone | 3-Fluorophenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 18 | 90 | 85 |

| 5 | 2-Bromo-1-(naphthalen-2-yl)ethanone | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 14 | 100 | 89 |

Workflow Diagram: Suzuki-Miyaura Coupling

Application Notes: Synthesis of Novel Antimicrobial Agents Utilizing 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Aryl ketones serve as versatile synthons in medicinal chemistry for the generation of diverse heterocyclic scaffolds with potent biological activities. This document outlines the potential application of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone as a key starting material for the synthesis of novel chalcone and pyrazole derivatives with anticipated antimicrobial properties. The presence of the 3,4-difluorophenyl moiety is a common feature in many bioactive compounds, often enhancing their therapeutic efficacy. Similarly, the p-tolyl group can contribute to the molecule's lipophilicity and binding interactions with biological targets.

Therapeutic Potential

Chalcones, characterized by an α,β-unsaturated ketone system, and their cyclized pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial and antifungal effects.[1][2] The strategic use of this compound as a precursor allows for the introduction of the difluorophenyl and p-tolyl pharmacophores into these scaffolds, offering a promising avenue for the discovery of new antimicrobial drug candidates.

Experimental Protocols

Protocol 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of this compound with various aromatic aldehydes to yield chalcone derivatives.[3][4]

Materials:

-

This compound

-

Substituted aromatic aldehydes

-

Ethanol

-

Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

-

Glacial Acetic Acid or dilute Hydrochloric Acid (HCl)

-

Crushed ice

-

Standard laboratory glassware

Procedure:

-

Dissolve equimolar amounts of this compound and a selected aromatic aldehyde in ethanol in a round-bottom flask.

-

To this solution, add an aqueous solution of KOH or NaOH dropwise while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for the time specified in the relevant literature (typically several hours) or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-